molecular formula C4H6Cl2N2O B6216683 1-(3-chloro-1,2-oxazol-5-yl)methanamine hydrochloride CAS No. 2742656-34-2

1-(3-chloro-1,2-oxazol-5-yl)methanamine hydrochloride

Katalognummer: B6216683
CAS-Nummer: 2742656-34-2
Molekulargewicht: 169.01 g/mol
InChI-Schlüssel: MIVSUWDVLIHXIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-chloro-1,2-oxazol-5-yl)methanamine hydrochloride is a chemical compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-1,2-oxazol-5-yl)methanamine hydrochloride typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-chloro-1,2-oxazol-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Wissenschaftliche Forschungsanwendungen

1-(3-chloro-1,2-oxazol-5-yl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3-chloro-1,2-oxazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(3-chloro-1,2-oxazol-5-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-chloro-1,2-oxazol-5-yl)methanamine hydrochloride involves the reaction of 3-chloro-1,2-oxazol-5-amine with formaldehyde followed by reduction with sodium borohydride and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "3-chloro-1,2-oxazol-5-amine", "Formaldehyde", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: 3-chloro-1,2-oxazol-5-amine is reacted with formaldehyde in the presence of a suitable solvent and acid catalyst to form 1-(3-chloro-1,2-oxazol-5-yl)methanal.", "Step 2: The resulting aldehyde is then reduced with sodium borohydride in a suitable solvent to form 1-(3-chloro-1,2-oxazol-5-yl)methanol.", "Step 3: Finally, the methanol is reacted with hydrochloric acid to form 1-(3-chloro-1,2-oxazol-5-yl)methanamine hydrochloride." ] }

CAS-Nummer

2742656-34-2

Molekularformel

C4H6Cl2N2O

Molekulargewicht

169.01 g/mol

IUPAC-Name

(3-chloro-1,2-oxazol-5-yl)methanamine;hydrochloride

InChI

InChI=1S/C4H5ClN2O.ClH/c5-4-1-3(2-6)8-7-4;/h1H,2,6H2;1H

InChI-Schlüssel

MIVSUWDVLIHXIV-UHFFFAOYSA-N

Kanonische SMILES

C1=C(ON=C1Cl)CN.Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.